三丙基苯-1,2,4-三羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

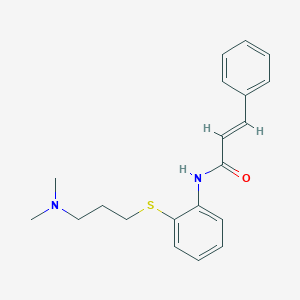

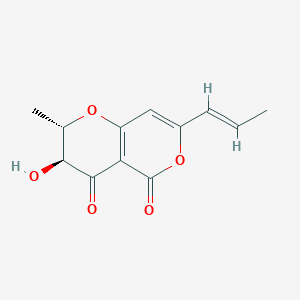

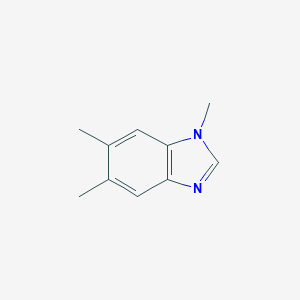

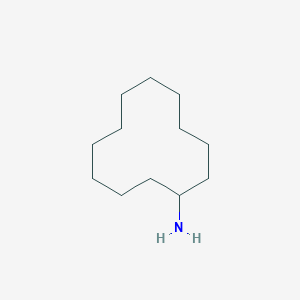

Tripropyl benzene-1,2,4-tricarboxylate, also known as 1,2,4-tripropyl benzene-1,2,4-tricarboxylate, is an organic compound with the molecular formula C18H24O6 . It has a molecular weight of approximately 336.38 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a two-step method without using harmful epichlorohydrin . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis

The molecular structure of Tripropyl benzene-1,2,4-tricarboxylate consists of a benzene ring substituted with three propyl ester groups . The InChI Key for this compound is QEUYMNVHNSOBRS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tripropyl benzene-1,2,4-tricarboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 411.2±25.0 °C at 760 mmHg, and a flash point of 177.1±23.2 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 12 freely rotating bonds .科学研究应用

Anticancer Activity

Tripropyl benzene-1,2,4-tricarboxylate derivatives have shown promising results in the field of cancer research . For instance, benzene homologues tethered with 1,2,4-triazole and 1,3,4-thiadiazole motifs have revealed dual MCF-7/HepG2 cytotoxic activity with prominent selectivity via Histone Demethylase LSD1 inhibitory effect . These compounds exhibited prominent selectivity against a MAO target with apparent cancer cell apoptosis, resulting in DNA fragmentation .

Chemical Structure Analysis

The compound is often used in chemical structure analysis due to its unique structure . It has a molecular weight of 546.7783 and its IUPAC Standard InChI is InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31 (34)28-22-23-29 (32 (35)38-25-20-17-14-11-8-5-2)30 (27-28)33 (36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3 .

Spectroscopic Studies

Tripropyl benzene-1,2,4-tricarboxylate is also used in spectroscopic studies . Its infrared spectrum has been studied and documented, providing valuable data for researchers in the field .

Synthesis of Novel Aromatic Tricyclic Hybrids

The compound has been used in the synthesis of novel aromatic tricyclic hybrids incorporating different biologically active moieties . These target scaffolds are characterized by having terminal lipophilic or hydrophilic parts .

Structure-Activity Relationship (SAR) Studies

Tripropyl benzene-1,2,4-tricarboxylate has been used in structure-activity relationship (SAR) studies . These studies led to the identification of some potent LSD1 inhibitors .

Development of Anticancer Agents

The compound has been used in the development of new aromatic-centered 1,2,4-triazole-3-thione and 1,3,4-thiadiazole analogs as highly effective anticancer agents with good LSD1 target selectivity .

属性

IUPAC Name |

tripropyl benzene-1,2,4-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h7-8,12H,4-6,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUYMNVHNSOBRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334554 |

Source

|

| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripropyl benzene-1,2,4-tricarboxylate | |

CAS RN |

1528-54-7 |

Source

|

| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)